molecular formula C10H16Br2N2O2 B1677944 Pipobroman CAS No. 54-91-1

Pipobroman

Cat. No. B1677944
CAS RN: 54-91-1
M. Wt: 356.05 g/mol
InChI Key: NJBFOOCLYDNZJN-UHFFFAOYSA-N
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Description

Pipobroman is an antineoplastic agent . Specifically, it is a piperazine derivative with a chemical structure close to that of many DNA alkylating agents . It has well-documented clinical activity against polycythemia vera and essential thrombocythemia .


Molecular Structure Analysis

The molecular formula of Pipobroman is C10H16Br2N2O2 . It has an average weight of 356.054 and a monoisotopic weight of 353.95785306 . The structure is similar to many DNA alkylating agents .


Physical And Chemical Properties Analysis

Pipobroman has a molecular formula of C10H16Br2N2O2 . The average weight is 356.054 and the monoisotopic weight is 353.95785306 .

Scientific Research Applications

Efficacy in Polycythemia Vera and Essential Thrombocythemia

Pipobroman, a drug primarily used in the treatment of myeloproliferative disorders, has shown effectiveness in managing conditions like polycythemia vera (PV) and essential thrombocythemia (ET). Studies have demonstrated its capacity to induce hematologic remission in a significant portion of patients. For instance, in a trial involving PV patients, pipobroman achieved hematologic remission in 92% of previously untreated patients within a median time of 12 weeks, highlighting its efficacy (Brusamolino et al., 1984). Similarly, in essential thrombocythemia, pipobroman therapy resulted in hematological remission in 86% of patients, confirming its therapeutic potential (Mazzucconi et al., 1986).

Long-term Outcomes and Risks

While pipobroman is effective, its long-term use is associated with certain risks, including the development of acute leukemia and myelofibrosis. A study reported that the cumulative incidence of acute myeloid leukemia/myelodysplastic syndrome was significantly higher in patients treated with pipobroman compared to those treated with hydroxyurea, indicating a potential leukemogenic effect of pipobroman (Kiladjian et al., 2011). Additionally, pipobroman treatment in ET patients at high risk of thrombosis showed efficacy and tolerability, although the long-term risk of thrombosis and secondary malignancies necessitates careful monitoring (Passamonti et al., 2002).

Comparative Studies and Treatment Implications

Comparative studies have shed light on the risk-benefit profile of pipobroman, especially in contrast to other therapeutic agents like hydroxyurea. For example, in the treatment of PV, the risk of progression to myelofibrosis and leukemia was assessed in patients treated with pipobroman versus those receiving hydroxyurea, providing critical insights into the long-term safety and efficacy of these treatments (Najean & Rain, 1997).

Safety And Hazards

In case of accidental exposure, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-bromo-1-[4-(3-bromopropanoyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Br2N2O2/c11-3-1-9(15)13-5-7-14(8-6-13)10(16)2-4-12/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBFOOCLYDNZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCBr)C(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023485
Record name Pipobroman
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Molecular Weight

356.05 g/mol
Source PubChem
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Physical Description

Solid
Record name Pipobroman
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Solubility

FREELY SOL IN CHLOROFORM; SOL IN METHANOL & ACETONE; SPARINGLY SOL IN ALC & BENZENE; SLIGHTLY SOL IN WATER; VERY SLIGHTLY SOL IN ETHER, 2.24e+00 g/L
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Mechanism of Action

The mechanism of action is uncertain, but due to the structural similarity with other DNA alkylating agents, pipobroman is thought to alkylate DNA leading to disruption of DNA synthesis and eventual cell death., Pipobroman has been classified as a polyfunctional alkylating agent, but its precise mechanism of action is not known.
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Product Name

Pipobroman

Color/Form

CRYSTALS, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER

CAS RN

54-91-1
Record name Pipobroman
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Melting Point

> 300 °C, 106-107 °C
Record name Pipobroman
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pipobroman
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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